[3-(2-Chlorophenyl)propyl]boronic acid
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Overview
Description
[3-(2-Chlorophenyl)propyl]boronic acid is an organoboron compound with the molecular formula C9H12BClO2 It is a boronic acid derivative that features a boron atom bonded to a propyl chain, which is further substituted with a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Chlorophenyl)propyl]boronic acid typically involves the reaction of 3-(2-chlorophenyl)propyl bromide with a boronic acid derivative. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where the bromide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[3-(2-Chlorophenyl)propyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) in polar solvents
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, [3-(2-Chlorophenyl)propyl]boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds.
Biology
In biological research, boronic acids are known for their ability to bind to diols, making them useful in the study of carbohydrate interactions and enzyme inhibition. This compound can be used to develop probes and sensors for detecting biomolecules .
Medicine
In medicinal chemistry, boronic acids have been explored for their potential as enzyme inhibitors, particularly protease inhibitors. This compound may be investigated for its ability to inhibit specific enzymes involved in disease pathways .
Industry
In the industrial sector, boronic acids are used in the production of polymers and materials with unique properties. This compound can be incorporated into polymeric materials to enhance their performance and functionality .
Mechanism of Action
The mechanism of action of [3-(2-Chlorophenyl)propyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as an enzyme inhibitor, where it can bind to the active site of enzymes and block their activity. The molecular targets and pathways involved depend on the specific application and the enzyme being targeted .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
3-(2-Bromophenyl)propylboronic acid: Similar structure but with a bromine atom instead of chlorine.
4-(2-Chlorophenyl)butylboronic acid: Similar structure but with a longer butyl chain.
Uniqueness
[3-(2-Chlorophenyl)propyl]boronic acid is unique due to the presence of the 2-chlorophenyl group, which can influence its reactivity and binding properties. This makes it distinct from other boronic acids and useful in specific applications where the chlorine substituent plays a crucial role .
Properties
IUPAC Name |
3-(2-chlorophenyl)propylboronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6,12-13H,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFSQUIFBHNPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC1=CC=CC=C1Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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